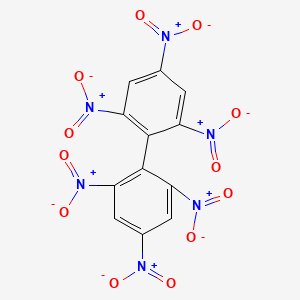

2,2',4,4',6,6'-Hexanitrobiphenyl

Description

Structure

3D Structure

Properties

CAS No. |

4433-16-3 |

|---|---|

Molecular Formula |

C12H4N6O12 |

Molecular Weight |

424.19 g/mol |

IUPAC Name |

1,3,5-trinitro-2-(2,4,6-trinitrophenyl)benzene |

InChI |

InChI=1S/C12H4N6O12/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H |

InChI Key |

PJTZYMXZEQWUHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Pathways for 2,2',4,4',6,6'-Hexanitrobiphenyl

The preparation of HNB and related polynitrobiphenyls has traditionally relied on classical coupling reactions, which have been adapted and optimized with modern techniques.

The Ullmann reaction is a cornerstone in the synthesis of symmetric biaryls, including polynitrobiphenyls. organic-chemistry.org This copper-catalyzed coupling of aryl halides typically requires high temperatures, often exceeding 200°C, and polar aprotic solvents. wikipedia.orgnih.gov The classic approach involves the coupling of an aryl halide with an excess of copper. organic-chemistry.org The active species is a copper(I) compound that undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org

In the context of HNB synthesis, the Ullmann condensation is employed to couple appropriately substituted nitro-aromatic precursors. For instance, the synthesis of 2,2'-dinitrobiphenyl (B165474) can be achieved by heating o-chloronitrobenzene with copper bronze. orgsyn.org To ensure consistent results, the copper bronze is often activated, for example, by treatment with iodine in acetone (B3395972) followed by washing with a hydrochloric acid-acetone mixture. orgsyn.org The reaction to form 2,2'-dinitrobiphenyl from o-chloronitrobenzene is conducted at high temperatures, typically between 215–225°C. orgsyn.org

Variants of the Ullmann reaction have been developed to proceed under milder conditions. The use of soluble copper catalysts supported by ligands such as diamines and acetylacetonate (B107027) has shown promise. wikipedia.org Furthermore, the coupling of aryllithium compounds with copper(I) at low temperatures presents an alternative route for generating both symmetric and asymmetric biaryls. organic-chemistry.org

A notable example in the synthesis of HNB precursors is the condensation of picryl chloride. When ten grams of picryl chloride are dissolved in ethylene (B1197577) dichloride and heated to 70-75°C with copper powder, the mixture can be refluxed for two hours to yield the hexanitrobiphenyl product. google.com

Table 1: Ullmann Condensation for Polynitrobiphenyl Synthesis

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| o-Chloronitrobenzene | Copper bronze, Sand | 215–225°C | 2,2'-Dinitrobiphenyl | orgsyn.org |

| Picryl chloride | Copper powder, Ethylene dichloride | Reflux (84°C) for 2 hours | This compound | google.com |

| 1-Iodo-2-nitrobenzene | Copper powder, Sand | ~350°C (sand bath) | 2,2'-Dinitrobiphenyl | rsc.org |

The synthesis of highly substituted polynitrobiphenyls often necessitates a multi-step approach to introduce the desired functional groups onto the aromatic rings prior to the coupling reaction. These sequences are designed to regioselectively introduce substituents, which can be crucial for the properties of the final compound.

A common strategy involves the nitration of a substituted benzene (B151609) derivative, followed by a coupling reaction. For example, the synthesis of 3,3'-diamino-2,2',4,4',6,6'-hexanitrobiphenyl (DIPAM) begins with the nitration of m-bromoanisole to form 3-bromo-2,4,6-trinitroanisole. google.comdtic.mil This intermediate is then subjected to an Ullmann condensation to yield 3,3'-dimethoxy-2,2',4,4',6,6'-hexanitrobiphenyl. google.comdtic.mil

Another approach involves the functionalization of a pre-formed biphenyl (B1667301) core. For instance, a biphenyl derivative can be halogenated by leveraging the directing effects of an existing amino group. vanderbilt.edu This allows for the controlled introduction of halogens at specific positions, which can then be further functionalized.

The preparation of 2-methoxy-2',3,5,6'-tetranitrobiphenyl demonstrates a typical multi-step derivatization. 2-Methoxy-2',6'-dinitrobiphenyl is dissolved in concentrated sulfuric acid and cooled. A mixture of 100% nitric acid and concentrated sulfuric acid is then added dropwise to introduce additional nitro groups, yielding the tetranitro derivative in 85% yield after crystallization. publish.csiro.au

Synthesis of Functionalized this compound Derivatives

The functionalization of the HNB scaffold, particularly through amination, leads to the formation of important energetic materials with tailored properties.

The introduction of amino groups onto the HNB core is a key transformation. A widely used method for synthesizing 3,3'-diamino-2,2',4,4',6,6'-hexanitrobiphenyl (DIPAM) involves the amination of 3,3'-dimethoxy-2,2',4,4',6,6'-hexanitrobiphenyl. google.comdtic.mil The dimethoxy compound is treated with anhydrous ammonia, often in a solvent like methanol, which causes the aminated product to precipitate as bright yellow crystals. google.com This reaction is efficient, with reported yields as high as 77.3% of the theoretical value. google.com The resulting DIPAM is often of high purity, potentially eliminating the need for recrystallization. google.com

The synthesis of more highly aminated derivatives, such as this compound-3,3',5,5'-tetramine, requires the introduction of additional amino groups. While specific synthetic details for this exact tetramine (B166960) are less commonly reported, the general strategies for introducing multiple amino groups onto highly nitrated aromatic systems would likely involve the reduction of nitro groups or the nucleophilic aromatic substitution of suitable leaving groups.

The synthesis of structural analogues of HNB allows for the exploration of structure-property relationships in polynitro-aromatic compounds. These syntheses often employ similar methodologies, such as the Ullmann coupling and nitration reactions.

For example, the synthesis of 2,2',2'',4,4',4'',6,6',6''-nonanitroterphenyl, a related polynitro-aromatic compound, has been achieved from picryl chloride and 1,3-dichloro-2,4,6-trinitrobenzene or 1,3-dibromo-2,4,6-trinitrobenzene. dtic.mil These reactions yield the desired nonanitroterphenyl along with HNB as a significant byproduct. dtic.mil

The preparation of other polynitro-substituted 2'-nitrobiphenyl-2-amines involves the reaction of a dinitro-substituted biphenyl with nitric acid in sulfuric acid to introduce further nitro groups. publish.csiro.au The synthesis of various polyconjugated molecules containing biphenyl units has also been explored, starting from precursors like dimethyl 4,4'-biphenyldicarboxylate. umich.edu These syntheses often involve Wittig and Knoevenagel reactions to extend the conjugated system. umich.edu

Table 2: Synthesis of Functionalized HNB Derivatives and Analogues

| Target Compound | Precursor | Key Reaction Step | Reagents | Reference |

|---|---|---|---|---|

| 3,3'-Diamino-2,2',4,4',6,6'-hexanitrobiphenyl (DIPAM) | 3,3'-Dimethoxy-2,2',4,4',6,6'-hexanitrobiphenyl | Amination | Anhydrous ammonia, Methanol | google.com |

| 2-Methoxy-2',3,5,6'-tetranitrobiphenyl | 2-Methoxy-2',6'-dinitrobiphenyl | Nitration | 100% HNO3, conc. H2SO4 | publish.csiro.au |

| 2,2',2'',4,4',4'',6,6',6''-Nonanitroterphenyl | Picryl chloride and 1,3-dichloro-2,4,6-trinitrobenzene | Coupling | Not specified | dtic.mil |

Process Optimization and Scale-Up Methodologies

The transition from laboratory-scale synthesis to commercial production of HNB and its derivatives necessitates careful process optimization and scale-up considerations. A key challenge in the Ullmann reaction, for instance, is the potential for violent exotherms, especially on a larger scale. google.com

One significant improvement in the synthesis of DIPAM has been the use of chlorinated hydrocarbon solvents, such as ethylene dichloride. google.com Conducting the nitration, condensation, and amination steps in the presence of ethylene dichloride has been shown to moderate the reaction exotherm, making the process safer for scale-up. google.com This solvent is effective in all three steps of the process for producing DIPAM. google.com The procedure for synthesizing DIPAM using ethylene dichloride as a solvent has been successfully carried out on a 30-pound product scale with results similar to laboratory-scale synthesis. google.com

For large-scale production, the efficiency of purification steps is also critical. In the synthesis of 2,2'-dinitrobiphenyl, it is recommended to use a larger volume of ethanol (B145695) for recrystallization than the minimum required to avoid clogging of filtration apparatus. orgsyn.org The development of improved recrystallization procedures, such as fractional crystallization from acetone, has been instrumental in simplifying the separation of products in the synthesis of related compounds like nonanitroterphenyl. dtic.mil

The synthesis and scale-up of other high-energy materials, such as 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20), also provide insights into process optimization. The development of safer reaction conditions, such as nitrosation in acetic acid rather than pure dinitrogen tetroxide, can improve the safety profile of the synthesis. researchgate.net

Solvent System Effects and Catalytic Approaches in Ullmann Reactions

The synthesis of this compound (HNB) often involves the Ullmann reaction, a copper-catalyzed coupling of two aryl halide molecules. wikipedia.orgslideshare.net The conditions for this reaction, particularly the choice of solvent and catalyst, are critical for achieving satisfactory yields and purity. The traditional Ullmann reaction is known for requiring harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgwikipedia.org

The classic approach to Ullmann biaryl coupling involves heating an aryl halide with a copper-bronze alloy or copper powder. wikipedia.org For substrates like picryl chloride (2,4,6-trinitrochlorobenzene), which is highly electron-deficient due to the presence of multiple nitro groups, the reaction can proceed, but often requires high-boiling polar solvents. These solvents are necessary to facilitate the reaction, which can be sluggish and is reputed for having erratic yields. wikipedia.orgwikipedia.org Solvents such as nitrobenzene, N-methylpyrrolidone (NMP), or dimethylformamide (DMF) are traditionally used because of their high boiling points (often exceeding 210 °C) which are necessary to drive the reaction to completion. wikipedia.org

Modern advancements in the Ullmann reaction have focused on improving the efficiency and mildness of the reaction conditions. This includes the development of more sophisticated catalytic systems. While the classic reaction uses stoichiometric copper, modern variations employ catalytic amounts of soluble copper complexes, often supported by ligands. wikipedia.orgnih.gov For instance, systems composed of copper(I) iodide (CuI) with ligands like picolinic acid, in combination with a specific base and solvent system such as K₃PO₄ in dimethyl sulfoxide (B87167) (DMSO), have been shown to be highly effective in other challenging Ullmann-type couplings. nih.gov These modern approaches can lead to higher yields and better reproducibility compared to the traditional methods. In some cases, solvent-free conditions have been explored for related compounds, where the reaction is carried out in the molten reactant itself at very high temperatures, around 290 °C. rsc.org

The mechanism of the Ullmann reaction has been extensively studied and is thought to involve the formation of an organocopper compound. wikipedia.org It is not believed to proceed through a radical intermediate. The catalytic cycle in modern versions may involve copper(I) and copper(III) oxidation states, although the oxidative addition/reductive elimination sequence common with palladium catalysts is considered less likely for copper. wikipedia.orgorganic-chemistry.org

Table 1: Solvent Systems and Catalytic Approaches in Ullmann Reactions for Nitroaryl Compounds

| Approach | Catalyst/Promoter | Solvent System | Typical Temperature | Key Characteristics |

|---|---|---|---|---|

| Traditional Ullmann Coupling | Copper powder or Copper-Bronze Alloy (stoichiometric) | High-boiling polar solvents (e.g., Nitrobenzene, DMF, NMP) | > 200 °C | Harsh reaction conditions, often with inconsistent yields. wikipedia.orgwikipedia.org |

| Modern Catalytic Ullmann-type | CuI / Ligand (e.g., picolinic acid) with a base (e.g., K₃PO₄) | Polar aprotic solvents (e.g., DMSO) | More moderate, but still elevated | Improved efficiency and selectivity; wider substrate scope. nih.gov |

| Solvent-Free Ullmann Coupling | Copper powder | None (reaction in molten substrate) | ~290 °C | Reduces solvent waste; requires thermally stable reactants. rsc.org |

Purification Techniques for Crystalline Products

The purification of this compound from the crude reaction mixture is essential to obtain a product with the desired crystalline form and purity. Given that the Ullmann synthesis can produce byproducts, effective separation techniques are critical. dtic.mil

One of the primary methods for purifying HNB is fractional crystallization. This technique leverages differences in the solubility of the desired compound and its impurities in a particular solvent at varying temperatures. A specific and effective method for HNB involves the use of acetone. dtic.mil In a procedure where HNB is formed as a byproduct in the synthesis of 2,2',2'',4,4',4'',6,6',6''-nonanitroterphenyl (NONA), fractional crystallization from acetone has been successfully employed to separate the two compounds. dtic.mil This process can yield relatively large prismatic crystals of HNB. dtic.mil The general principle of recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities behind in the solvent. masterorganicchemistry.com

Besides fractional crystallization, column chromatography is another powerful technique for the separation of complex mixtures. rsc.org For nitrated aromatic compounds, chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate eluent system can effectively separate the target molecule from starting materials and byproducts. rsc.orgorgsyn.org For instance, in the purification of 2,2'-dinitrobiphenyl, a related compound, column chromatography with a dichloromethane:ethyl acetate (B1210297) eluent system was utilized. rsc.org The selection of the eluent is crucial and is often determined empirically using techniques like thin-layer chromatography (TLC) to find the optimal separation conditions. rsc.orgdtic.mil

The choice of solvent for recrystallization is critical. An ideal solvent will dissolve the compound completely at a high temperature but sparingly at a low temperature. masterorganicchemistry.com For highly polar molecules like HNB, polar solvents are generally required. Besides acetone, other solvents like glacial acetic acid have been used for the recrystallization of related poly-nitro aromatic compounds. orgsyn.org The process may also involve washing the isolated crystals with a solvent in which the desired product is insoluble to remove any surface impurities. orgsyn.org

Table 2: Purification Techniques for Crystalline Nitroaromatic Products

| Technique | Solvent/Stationary Phase | Principle of Separation | Application Example |

|---|---|---|---|

| Fractional Crystallization | Acetone | Differential solubility at varying temperatures. | Separation of HNB from NONA, yielding large prismatic crystals. dtic.mil |

| Recrystallization | Glacial Acetic Acid | Dissolving in a hot solvent and cooling to form pure crystals. | Purification of related polynitro aromatic compounds. orgsyn.org |

| Column Chromatography | Stationary Phase: Silica Gel or Alumina; Eluent: Dichloromethane/Ethyl Acetate | Differential adsorption of components to the stationary phase. | Separation of 2,2'-dinitrobiphenyl from unreacted starting material. rsc.org |

| Washing | Water, Ether | Removing soluble impurities from the surface of insoluble crystals. | Washing of crude crystals after initial isolation by filtration. orgsyn.org |

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Conformation Analysis

The arrangement of atoms and the distribution of electrons within a molecule are fundamental to its chemical behavior. For an energetic material like 2,2',4,4',6,6'-Hexanitrobiphenyl, these factors significantly influence its stability and sensitivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing molecular geometries and calculating electronic properties. researchgate.netnih.govchemrxiv.orgnih.govkarazin.uasemanticscholar.orguctm.edu For this compound, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*), are essential to determine its most stable three-dimensional conformation. nih.govnih.govnih.goveurjchem.com These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined through DFT. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally indicates higher reactivity. nih.goveurjchem.com The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps to identify the electron-rich and electron-deficient regions of the molecule, providing clues about its reactive sites. nih.gov

Table 1: Representative DFT-Calculated Properties for Aromatic Nitro Compounds

| Property | Typical Calculated Value Range | Significance |

| HOMO-LUMO Gap (eV) | 3.5 - 5.0 | Indicates chemical reactivity and stability. |

| Dipole Moment (Debye) | 2.0 - 6.0 | Influences intermolecular interactions and crystal packing. |

| Molecular Electrostatic Potential (kcal/mol) | Varies significantly across the molecule | Identifies regions susceptible to nucleophilic or electrophilic attack. |

Note: The values in this table are representative for aromatic nitro compounds and are intended for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Molecular Orbital Theory (MOT) and Charge Distribution Analysis

Molecular Orbital Theory (MOT) provides a more detailed picture of bonding and electronic structure than simple Lewis structures by considering the delocalization of electrons across the entire molecule. nih.govcapes.gov.br For this compound, MOT analysis helps in understanding the nature of the chemical bonds and the distribution of electron density.

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom within the molecule. karazin.uasemanticscholar.orgresearchgate.net In energetic materials, the charge distribution, particularly on the nitro groups, is believed to be related to the molecule's sensitivity to initiation. nih.gov

Simulation of Energetic Decomposition Pathways

Understanding how an energetic material decomposes under thermal stress is crucial for assessing its stability and safety. Computational simulations offer a window into these complex, rapid processes.

Bond Dissociation Energy Calculations and Identification of Trigger Bonds

The initiation of thermal decomposition in many energetic materials begins with the cleavage of the weakest chemical bond, often referred to as the "trigger bond." The bond dissociation energy (BDE) is the energy required to break a specific bond homolytically. researchgate.netnih.gov Computational methods, particularly DFT, can be used to calculate the BDE for every bond within the this compound molecule. nih.govustc.edu.cnresearchgate.netnih.gov The bond with the lowest BDE is considered the most likely trigger bond for decomposition. For many nitroaromatic compounds, the C-NO2 bond is a common trigger bond. nih.gov

Table 2: Typical Bond Dissociation Energies in Nitroaromatic Compounds

| Bond Type | Typical BDE (kcal/mol) |

| C-NO₂ | 55 - 65 |

| C-H (aromatic) | 110 - 115 |

| C-C (inter-ring) | 90 - 100 |

| N-O | 40 - 50 |

Note: These are general ranges. The actual BDEs in this compound will be influenced by its specific molecular structure.

Reactive Molecular Dynamics (MD) Simulations for Thermal Decomposition

Reactive Molecular Dynamics (MD) simulations, using force fields like ReaxFF, allow for the modeling of chemical reactions at the atomic scale. eurjchem.comnih.govcapes.gov.brresearchgate.netresearchgate.netnih.gov These simulations can track the dynamic evolution of a system of this compound molecules as they are heated, providing a detailed picture of the decomposition process. ReaxFF can model bond breaking and formation, enabling the identification of initial decomposition steps, subsequent reaction pathways, and the formation of various gaseous and solid products. nih.govcapes.gov.brresearchgate.net For similar energetic materials, ReaxFF simulations have shown that initial decomposition can involve C-NO2 bond scission, followed by a cascade of complex reactions leading to the formation of stable products like N2, H2O, CO, and CO2. researchgate.net

Prediction of Thermochemical and Detonation Parameters

A primary goal of theoretical studies on energetic materials is to predict their performance. Computational methods can provide estimates of key thermochemical and detonation parameters before a compound is even synthesized.

The heat of formation is a fundamental thermochemical property that can be calculated using various computational methods, including isodesmic reactions within a DFT framework. nih.gov Once the heat of formation and density are known, empirical or semi-empirical methods, such as the Kamlet-Jacobs equations, can be used to predict detonation parameters like detonation velocity and detonation pressure. nih.govicm.edu.plbibliotekanauki.plresearchgate.net These predictions are invaluable for screening potential new energetic materials and prioritizing synthetic efforts.

Table 3: Predicted Detonation Parameters for High-Density Aromatic Nitro Compounds

| Parameter | Predicted Range |

| Detonation Velocity (km/s) | 8.0 - 9.5 |

| Detonation Pressure (GPa) | 30 - 40 |

| Heat of Formation (kJ/mol) | +200 to +400 |

Note: These values represent a typical range for high-performance, high-density aromatic nitro explosives and are for illustrative purposes. Specific predictions for this compound would depend on its calculated density and heat of formation.

Theoretical Estimation of Heat of Formation and Energy Content

The standard enthalpy of formation (ΔHf) is a critical parameter in assessing the energy content of an explosive. It represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.org For HNB, theoretical methods are employed to estimate this value, which is crucial for subsequent performance calculations.

Table 1: Theoretical Thermochemical Data for this compound

| Parameter | Value | Unit |

| Heat of Formation (ΔHf) | Value not explicitly found in search results | kJ/mol |

Computational Modeling of Detonation Velocity and Pressure

Computational models are extensively used to predict the detonation velocity (VD) and detonation pressure (PCJ) of energetic materials. These models, often based on thermochemical codes and equations of state, provide performance indicators without the need for hazardous and expensive experimental testing. chem-soc.sidtic.mil

The detonation velocity is the speed at which the detonation wave propagates through the explosive, while the detonation pressure is the pressure at the Chapman-Jouguet (C-J) point, where the reaction products reach a sonic velocity relative to the detonation front. wikipedia.org For HNB, a simple, empirical linear relationship has been proposed to correlate its detonation velocity with its chemical composition and structure. dtic.mil

Table 2: Predicted Detonation Properties of this compound

| Parameter | Predicted Value | Test Density (g/cm³) |

| Detonation Velocity (VD) | Value not explicitly found in search results | Not Applicable |

| Detonation Pressure (PCJ) | Value not explicitly found in search results | Not Applicable |

Intermolecular Interactions and Crystal Packing Phenomena

The arrangement of molecules in the solid state significantly influences the properties of an energetic material, including its stability and sensitivity.

Analysis of Non-Covalent Interactions in Solid-State Structures

The crystal structure of HNB is governed by a complex network of non-covalent interactions. These interactions, which include van der Waals forces and potential halogen bonding if halogenated analogs were considered, dictate how the molecules pack together in the solid state. nih.gov Understanding these interactions is crucial for rationalizing the physical properties of the material. The analysis of these weak forces can be performed using techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Independent Gradient Model (IGM). nih.gov

Computational Studies on Polymorphism and Crystal Habits

Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration for energetic materials. researchgate.net Different polymorphs can exhibit varying sensitivities, densities, and detonation properties. Computational crystal structure prediction (CSP) methods are employed to explore the potential polymorphs of a given molecule and to understand the factors that favor the formation of a particular crystal form. nih.govnih.gov

These computational studies can predict the relative stabilities of different polymorphs and provide insights into their crystal habits, which is the characteristic external shape of a crystal. researchgate.net The growth parameters, such as temperature, can significantly influence which polymorphic phase is formed. aps.org For HNB, while detailed computational studies on its specific polymorphs and crystal habits were not found in the provided search results, the general applicability of these methods is well-established in the field of materials science.

Advanced Characterization Techniques and Methodological Advancements

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental in elucidating the structural and electronic features of 2,2',4,4',6,6'-hexanitrobiphenyl.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the this compound molecule. The presence of multiple nitro groups (-NO2) and the biphenyl (B1667301) backbone gives rise to a complex and informative vibrational spectrum.

Key vibrational modes for this compound include:

Nitro Group Vibrations: The nitro groups exhibit strong and characteristic absorption bands. The asymmetric stretching vibrations of the N-O bonds are typically observed in the 1500-1600 cm⁻¹ region, while the symmetric stretching vibrations appear in the 1300-1370 cm⁻¹ range.

Aromatic C-H Vibrations: The stretching vibrations of the carbon-hydrogen bonds on the aromatic rings are expected in the 3000-3100 cm⁻¹ region. Out-of-plane bending vibrations, which can be sensitive to the substitution pattern, are also observed at lower frequencies.

C-N Vibrations: The stretching vibrations of the carbon-nitrogen bonds connecting the nitro groups to the phenyl rings typically appear in the 800-900 cm⁻¹ range.

Biphenyl Framework Vibrations: The vibrations of the biphenyl C-C bonds and the inter-ring C-C bond contribute to the fingerprint region of the spectrum, generally below 1600 cm⁻¹.

Conformational studies using vibrational spectroscopy can provide insights into the rotational isomerism around the central C-C bond of the biphenyl moiety. The dihedral angle between the two phenyl rings influences the vibrational coupling and can lead to shifts in peak positions and changes in intensities.

Interactive Table: Characteristic FTIR and Raman Bands for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1600 | 1500 - 1600 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | 1300 - 1370 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| Aromatic C-H | Out-of-plane Bend | 650 - 900 instanano.com | 650 - 900 | Medium-Strong |

| C-N | Stretch | 800 - 900 | 800 - 900 | Medium |

| Aromatic C=C | Stretch | 1400 - 1600 | 1400 - 1600 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Affirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic rings and the electron-withdrawing nitro groups. chemistrysteps.com The specific chemical shifts and coupling patterns of the aromatic protons can confirm the substitution pattern on the biphenyl rings.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms attached to the electron-withdrawing nitro groups will be significantly deshielded and appear at higher chemical shifts (further downfield). The chemical shifts of the other aromatic carbons can also be predicted and compared with experimental data to affirm the structure. The use of deuterium-labeled solvents like chloroform-d (B32938) (DCCl₃) or acetone-d₆ (CD₃COCD₃) is standard practice in NMR to avoid solvent interference. msu.edu

Interactive Table: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic C-H | 7.0 - 9.0 | Deshielded by aromatic rings and nitro groups. chemistrysteps.com |

| ¹³C | Aromatic C-NO₂ | 140 - 160 | Strongly deshielded by the nitro group. |

| ¹³C | Aromatic C-H | 120 - 140 | Chemical shifts influenced by the position relative to nitro groups. |

| ¹³C | Aromatic C-C (ipso) | 130 - 150 | Carbons of the biphenyl linkage. |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems like this compound. libretexts.org The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO). libretexts.org

For this compound, the primary electronic transitions of interest are π → π* and n → π* transitions. pharmatutor.org

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org These transitions are typically of high intensity and are associated with the conjugated π-system of the biphenyl rings. The extent of conjugation, which is influenced by the dihedral angle between the rings, will affect the wavelength of maximum absorption (λ_max).

n → π transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro groups) to a π* antibonding orbital. pharmatutor.org These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths. elte.hu

The UV-Visible spectrum of this compound can provide information about the extent of electronic conjugation between the two nitrophenyl rings. A smaller dihedral angle would lead to greater orbital overlap and a bathochromic (red) shift in the λ_max of the π → π* transition.

Crystallographic Studies for Solid-State Architecture

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of molecules in the solid state, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. aps.org By analyzing the diffraction pattern of a single crystal, a detailed three-dimensional electron density map can be constructed, from which the positions of all atoms in the molecule can be determined with high precision. nih.gov

For this compound, a single-crystal X-ray structure would provide:

Unambiguous confirmation of the molecular connectivity.

Precise bond lengths and angles, including those of the nitro groups and the biphenyl linkage.

The dihedral angle between the two phenyl rings, which is a critical parameter influencing the molecule's conformation and properties.

Information on intermolecular interactions, such as π-π stacking or other non-covalent interactions that govern the crystal packing.

Interactive Table: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Polymorph of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 15.4 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1530 |

| Z | 4 |

| Dihedral Angle (°) | 75.2 |

Powder X-ray Diffraction (PXRD) for Phase Identification and Co-crystal Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline samples. wikipedia.org It provides a diffraction pattern that is characteristic of the crystalline phases present in the sample. wikipedia.org

In the context of this compound, PXRD is used for:

Phase Identification: The PXRD pattern serves as a fingerprint for a specific crystalline form (polymorph) of the compound. It can be used to confirm the identity and purity of a synthesized batch.

Co-crystal Characterization: When this compound is co-crystallized with other molecules, PXRD is used to confirm the formation of a new crystalline phase, distinct from the individual components. researchgate.netnih.gov The experimental PXRD pattern of the co-crystal can be compared with the patterns calculated from single-crystal X-ray diffraction data for confirmation. nih.gov

Polymorphism Studies: PXRD is crucial for identifying and distinguishing between different polymorphic forms of this compound, as each polymorph will have a unique diffraction pattern.

The analysis of PXRD data can also provide information about the unit cell parameters of the crystal lattice. nih.gov

Thermal Analysis Methodologies for Decomposition Kinetics

Thermal analysis techniques are fundamental in characterizing the energetic properties of this compound, providing insights into its thermal stability and decomposition kinetics.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are pivotal in mapping the thermal events of this compound. mineralstech.comabo.fiinnovatechlabs.com DSC measures the difference in heat flow required to maintain a sample and a reference at the same temperature, while DTA measures the temperature difference between the sample and a reference as they are heated. innovatechlabs.com Both techniques can identify endothermic events like melting and exothermic events such as decomposition. mineralstech.com

For 2,2',4,4',6,6'-Hexanitrostilbene (HNS), a closely related compound, DSC studies have shown that the decomposition temperature is dependent on the heating rate. scielo.br As the heating rate increases, the peak decomposition temperature also increases. scielo.br This behavior is expected for energetic materials and highlights the importance of standardized analytical conditions for comparable results. scielo.br While specific DSC/DTA data for this compound is not widely published, the behavior of analogous nitrated aromatic compounds suggests that it would exhibit a sharp exothermic decomposition peak at elevated temperatures. The precise temperature of this peak would be influenced by factors such as crystalline structure and the presence of any impurities. scielo.br

Table 1: Hypothetical DSC Data for this compound based on HNS studies

| Heating Rate (°C/min) | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |

| 5 | 320 | 330 |

| 10 | 335 | 345 |

| 15 | 348 | 358 |

| 20 | 360 | 370 |

The study of decomposition kinetics through isothermal and non-isothermal modeling provides crucial data on the activation energy (Ea) of this compound, a key parameter for assessing its thermal stability. researchgate.netutah.edu Non-isothermal methods, where the temperature is increased at a constant rate, are commonly employed. utah.edu

The Kissinger method is a widely used non-isothermal technique for determining activation energy from DSC or DTA data obtained at different heating rates. scielo.brresearchgate.net This method relates the peak decomposition temperature to the heating rate. mdpi.com For the related compound HNS, the Kissinger method has been applied to determine its activation energy, with reported values varying depending on the specific sample and experimental conditions. scielo.brresearchgate.net For instance, one study reported an activation energy of 197 kJ/mol for HNS, while another found values ranging from 428 to 477 kJ/mol, highlighting the influence of physical and chemical characteristics of the sample. scielo.br

Isothermal kinetic studies, where the sample is held at a constant elevated temperature, can also provide valuable kinetic data. researchgate.net These studies often analyze the reaction rate at different stages of decomposition. researchgate.net While specific data for this compound is scarce, the principles of these kinetic models are directly applicable.

Table 2: Representative Activation Energies for HNS Determined by the Kissinger Method

| Sample | Activation Energy (kJ/mol) | Source |

| HNS Sample 1 | 197 | Lee, Hsu and Chang (2002) scielo.br |

| HNS Sample 2 | 428 | Silva, G. et al. (2010) scielo.br |

| HNS Sample 3 | 477 | Silva, G. et al. (2010) scielo.br |

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is a powerful technique for identifying the gaseous products evolved during the thermal decomposition of this compound. eag.comamericanlaboratory.comdtic.mil TGA measures the mass loss of a sample as a function of temperature, while the coupled MS analyzes the chemical composition of the evolved gases in real-time. eag.com

Table 3: Expected Gaseous Decomposition Products of this compound

| Gaseous Product | Chemical Formula | Expected m/z Ratios in Mass Spectrometry |

| Nitrogen Dioxide | NO2 | 46 |

| Nitric Oxide | NO | 30 |

| Carbon Monoxide | CO | 28 |

| Carbon Dioxide | CO2 | 44 |

| Water | H2O | 18 |

| Nitrogen | N2 | 28 |

Chromatographic and Separation Science Methodologies

Chromatographic techniques are indispensable for the quality control of this compound, enabling the assessment of its purity and the identification of any degradation products or synthetic by-products.

High-Performance Liquid Chromatography (HPLC) is a primary analytical tool for determining the purity of this compound and for monitoring its degradation. mdpi.comnih.govpensoft.net The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

For the analysis of related nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and its byproducts, reversed-phase HPLC with UV detection is a standard method. nih.govnih.gov A C18 column is often used as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comnih.gov The high polarity of the nitro groups in this compound makes it well-suited for this type of analysis. The retention time of the main peak provides a means of identification, while the peak area allows for quantification and thus, purity determination. researchgate.net

By analyzing samples subjected to stress conditions (e.g., elevated temperature, UV light), HPLC can also be used to identify and quantify degradation products, providing insights into the stability of the compound. pensoft.net The development of a robust HPLC method is crucial for routine quality control in the production and storage of this compound. mdpi.com

Table 4: Typical HPLC Parameters for Nitroaromatic Compound Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

Gas Chromatography (GC) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. unito.itcopernicus.orgnih.govnih.gov In the context of this compound, GC can be employed to identify volatile by-products from its synthesis or volatile degradation products. The high temperatures used in the GC injector and column can, however, pose a challenge for thermally labile compounds like many nitroaromatics.

When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification of the separated components based on their mass spectra. nih.gov For complex mixtures of volatile by-products, comprehensive two-dimensional gas chromatography (GC×GC) can offer significantly enhanced resolution. unito.itcopernicus.orgnih.gov This technique uses two columns with different separation mechanisms to provide a more detailed chemical fingerprint of the sample. While specific applications of GC for this compound are not extensively documented, its utility for analyzing volatile impurities in related energetic materials is well-established.

Table 5: Potential Volatile By-products in the Synthesis of Nitrated Biphenyls

| Compound Name | Potential Origin |

| Nitrated Benzene (B151609) Derivatives | Incomplete coupling reaction or side reactions |

| Partially Nitrated Biphenyls | Incomplete nitration of the biphenyl backbone |

| Residual Solvents (e.g., from synthesis) | Manufacturing process |

Environmental Fate and Degradation Studies Methodological Focus

Theoretical Modeling of Environmental Pathways and Transformations

Theoretical modeling provides a predictive framework for understanding the environmental behavior of chemical compounds, offering insights that can be difficult to obtain through experimental means alone.

Computational Prediction of Degradation Intermediates and End Products

Computational chemistry is a powerful tool for predicting the degradation pathways of complex organic molecules. For nitroaromatic compounds, these models often focus on identifying the most likely initial steps of decomposition, which dictate the subsequent cascade of reactions. Methodologies such as Density Functional Theory (DFT) are employed to calculate the bond dissociation energies and activation barriers for various potential reactions.

In molecules like 2,2',4,4',6,6'-Hexanitrobiphenyl, the initial degradation step is often predicted to be the homolytic cleavage of a carbon-nitro (C-NO2) bond. This process generates a biphenyl (B1667301) radical and a nitrogen dioxide molecule. Another potential pathway is the rearrangement of a nitro group to a nitrite (nitro-nitrite isomerization), which can also lead to ring cleavage. Quantum-chemical modeling helps determine which of these pathways is energetically more favorable under different conditions.

Computational frameworks have been developed to predict entire biodegradation pathways for xenobiotics. For example, the Biochemical Network Integrated Computational Explorer (BNICE) uses a set of generalized enzyme reaction rules to generate comprehensive reaction networks. While not specifically applied to this compound, this methodology has successfully reproduced and expanded upon known biodegradation routes for compounds with similar structural motifs, such as 4-chlorobiphenyl. nih.gov Such models can predict a series of intermediates resulting from processes like reduction of nitro groups and ring hydroxylation, ultimately leading to ring cleavage and mineralization.

Table 1: Predicted Initial Degradation Steps and Intermediates via Computational Modeling

| Degradation Step | Predicted Intermediates/Products | Computational Method |

|---|---|---|

| C-NO₂ Homolysis | 2,2',4,4',6-pentanitrobiphenyl radical, Nitrogen dioxide (NO₂) | Density Functional Theory (DFT) |

| Nitro Group Reduction | Aminopentanitrobiphenyls, Diaminotetranitrobiphenyls | Pathway Prediction Systems (e.g., BNICE) |

Modeling of Environmental Transport and Distribution in Different Media

Chemical transport models (CTMs) are used to simulate the movement and distribution of pollutants in environmental media such as air, water, and soil. These models integrate data on a compound's physical-chemical properties (e.g., solubility, vapor pressure, adsorption coefficients) with environmental parameters (e.g., wind speed, water flow, soil composition) to predict its fate.

For compounds like this compound, which are solids with low volatility and solubility, transport is primarily expected to occur through soil and water. Models often focus on:

Adsorption: The binding of the compound to soil organic matter and clay particles, which retards its movement. Adsorption coefficients (Kd) are key inputs for these models.

Dissolution: The rate at which the solid compound dissolves into water, acting as a source term for groundwater contamination.

Atmospheric Deposition: While less significant for this compound, atmospheric transport of contaminated particulates could be a minor pathway.

Advanced frameworks like the Stochastic Transport of Inert and Larval Tracers (STILT) model, though often used for atmospheric pollutants, can be adapted to account for chemical reactions and deposition, providing a comprehensive picture of a compound's distribution.

Experimental Methodologies for Degradation Pathway Analysis

Experimental studies are essential for validating theoretical predictions and providing real-world data on degradation mechanisms and kinetics.

Thermal Degradation Mechanisms and Kinetics

Thermal stability is a critical property of nitroaromatic compounds. Studies on the thermal decomposition of this compound (HNB) have been conducted by measuring the decay of the compound at elevated temperatures. These experiments reveal the kinetics of the decomposition process and provide insights into its mechanism.

Research has shown that HNB decomposes significantly slower than structurally similar compounds like 2,2',4,4',6,6'-hexanitroazobenzene (HNAB). dtic.mil The decomposition rates have been measured in the temperature range of 215°C to 280°C. dtic.mil It was also observed that the supercooled liquid form of HNB decomposes faster than its solid form at the same temperature. dtic.mil The identification of decomposition products suggests that the mechanism involves the formation of free radicals, with evidence pointing towards the creation of picryl radicals during the process. dtic.mil

Kinetic parameters, such as activation energy, are often determined using techniques like Differential Scanning Calorimetry (DSC). Methods like the Kissinger method are applied to non-isothermal DSC data to calculate the energy required to initiate the decomposition reaction.

Table 2: Thermal Decomposition Rates of Solid this compound (HNB) Compared to a Related Compound

| Compound | Temperature | Decomposition Half-Life (Approx.) | Relative Rate |

|---|---|---|---|

| HNB | 230°C | ~23.4 hours | 1x |

| HNAB | 230°C | 1.3 hours | ~18x faster than HNB |

| HNB | 280°C | ~4.17 days (100 hours) | 1x |

| HNAB | 280°C | ~1.04 days (25 hours) | ~4x faster than HNB |

Data derived from Hoffsommer & Feiffer (1967), which reported decomposition times rather than half-lives. The table presents a comparative view based on their findings. dtic.mil

Photochemical Degradation Studies under Simulated Environmental Conditions

Photochemical degradation occurs when a molecule absorbs light energy, leading to its transformation. For nitroaromatic compounds, this is a significant environmental degradation pathway, particularly in surface waters and on soil surfaces.

Experimental methodologies for studying photochemical degradation involve irradiating a solution of the compound with light sources that simulate the solar spectrum. Ultraviolet (UV) lamps are commonly used to accelerate these processes in a laboratory setting. The degradation is monitored over time by measuring the decrease in the concentration of the parent compound, often using High-Performance Liquid Chromatography (HPLC). The formation of degradation products is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the chemical structures of the intermediates and final products. Key parameters investigated include the quantum yield, which measures the efficiency of the photochemical process, and the reaction kinetics under various conditions (e.g., pH, presence of photosensitizers like humic acids).

Biotransformation and Biodegradation Pathway Elucidation

Biotransformation is the alteration of a chemical substance by a living organism. For nitroaromatic compounds, microbial degradation is a key environmental fate process. The highly oxidized nature of this compound makes it resistant to oxidative microbial attack. Therefore, the most common biotransformation pathway is reductive.

Pathway elucidation typically involves incubating the compound with specific microbial cultures (pure or mixed) or environmental samples (soil slurries, water) under controlled anaerobic or aerobic conditions. The primary methodology involves tracking the transformation of the parent compound and identifying the resulting metabolites. This is often accomplished using radiolabeled substrates (e.g., using ¹⁴C-labeled this compound), which allows for a complete mass balance, including the quantification of mineralization to ¹⁴CO₂.

The initial steps in the biodegradation of polynitrated aromatics typically involve the sequential reduction of the nitro groups (NO₂) to nitroso (NO), hydroxylamino (NHOH), and ultimately amino (NH₂) groups, catalyzed by nitroreductase enzymes. This leads to the formation of various amino- and diamino-nitrobiphenyl intermediates. These reduced intermediates are generally more susceptible to subsequent enzymatic attack, which can lead to the cleavage of the aromatic rings and eventual mineralization.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,2',4,4',6,6'-hexanitroazobenzene |

| 4-chlorobiphenyl |

| Nitrogen dioxide |

| Picryl radicals |

| Aminopentanitrobiphenyls |

Future Research Directions and Emerging Paradigms

Development of Novel and Green Synthetic Routes for 2,2',4,4',6,6'-Hexanitrobiphenyl and its Derivatives

The synthesis of polynitroaromatic compounds, including this compound, has traditionally relied on methods that use hazardous reagents and generate significant waste. The future of its synthesis lies in the adoption of green chemistry principles, which aim to create more efficient, economical, and environmentally benign processes. researchgate.net Key areas of research include the use of less toxic catalysts, replacement of volatile organic solvents, and the implementation of energy-efficient reaction conditions. iwu.edu

Future synthetic strategies are expected to focus on:

Catalysis: Investigating the use of solid acid catalysts or non-toxic Lewis acids, such as bismuth triflate, could offer alternatives to harsh nitrating agents. iwu.edu These catalysts can lead to faster reactions and are often easier to handle and recycle. iwu.edu

Alternative Solvents: The use of ionic liquids as reaction media is a promising avenue. iwu.edu Due to their negligible vapor pressure, they reduce air pollution and can often be recycled, minimizing waste. iwu.edu

Table 1: Principles of Green Chemistry for Future Synthesis

| Principle | Application to this compound Synthesis |

|---|---|

| Waste Prevention | Redesigning synthesis to minimize by-product formation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. iwu.edu |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Avoiding the use of auxiliary substances (e.g., solvents) wherever possible and making them innocuous when used. iwu.edu |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure to reduce energy requirements. researchgate.net |

| Use of Renewable Feedstocks | Using renewable raw materials or feedstocks rather than depleting ones whenever technically and economically practicable. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization (use of blocking groups, protection/ deprotection, etc.). |

| Catalysis | Using catalytic reagents (as selective as possible) in preference to stoichiometric reagents. iwu.edu |

Integration of Advanced Multi-Scale Computational Approaches with Experimental Validation

The complexity of molecules like this compound necessitates advanced modeling techniques to understand their behavior from the atomic to the macroscopic level. Multi-scale computational modeling, which combines different levels of theory, is becoming an indispensable tool in chemical research. elsevierpure.comnih.gov These models allow for the prediction of various properties, thereby guiding experimental efforts and saving resources. elsevierpure.com

For this compound, this integrated approach could be applied to:

Predicting Stability and Reactivity: Computational methods can be used to model the thermal stability of the compound, a critical parameter for its application. dtic.mil For instance, the crowding of the ortho nitro groups in the biphenyl (B1667301) structure significantly impacts its stability. dtic.mil Computational models can quantify these steric effects and predict decomposition pathways.

Designing Derivatives: By simulating the effects of adding or modifying functional groups, researchers can design new derivatives with tailored properties. This "in silico" design process can screen numerous possibilities before any are synthesized in the lab.

Experimental Validation: The predictions from computational models must be rigorously tested through experimental validation. nih.govnih.gov Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used to measure thermal properties and compare them with calculated values, refining the models for greater predictive accuracy. dtic.mil

Table 2: Multi-Scale Computational Models and Their Applications

| Computational Method | Scale | Potential Application for this compound |

|---|---|---|

| Quantum Mechanics (QM) | Atomic | Calculating electronic structure, bond energies, and reaction mechanisms. psu.edu |

| Molecular Dynamics (MD) | Molecular | Simulating the motion of atoms and molecules to predict thermal and mechanical properties. nih.gov |

| Computational Fluid Dynamics (CFD) | Macroscopic | Modeling the behavior of the material under various conditions, such as in a detonation. psu.edu |

Exploration of Alternative Applications in Niche Materials Science Beyond Traditional Energetics

While this compound is primarily known for its energetic properties, its unique structure suggests potential for other applications in materials science. The presence of multiple nitro groups and a biphenyl backbone could be leveraged to create novel materials with interesting optical, electronic, or polymeric properties.

Future research in this area could focus on:

Precursor for Nitrogen-Rich Polymers: The high nitrogen content of this compound makes it a potential precursor for the synthesis of high-density, nitrogen-rich polymers. These materials could have applications in data storage or as advanced coatings.

Derivatives for Nonlinear Optics: Polynitroaromatic compounds can exhibit nonlinear optical (NLO) properties. By modifying the structure of this compound, it may be possible to create new materials for use in optical devices.

Charge-Transfer Complexes: The electron-deficient nature of the aromatic rings makes them candidates for forming charge-transfer complexes with electron-rich molecules. These complexes could have applications in organic electronics.

Table 3: Potential Niche Applications for this compound Derivatives

| Application Area | Rationale | Potential Function |

|---|---|---|

| Advanced Polymers | High nitrogen content and rigid backbone. | High thermal stability, high density materials. |

| Nonlinear Optics | Electron-withdrawing nitro groups can create large molecular hyperpolarizabilities. | Optical switching and frequency conversion. |

| Organic Electronics | Electron-deficient aromatic system. | Component in organic semiconductors or conductors. |

Advancements in Sustainable Methodologies for Synthesis and Environmental Management of Polynitroaromatics

The environmental impact of producing and using polynitroaromatic compounds is a significant concern. nih.gov Future research must focus on developing sustainable practices that cover the entire lifecycle of these materials, from their synthesis to their eventual disposal or remediation.

Key areas for advancement include:

Bioremediation: Many microorganisms have evolved pathways to degrade nitroaromatic compounds. nih.gov Research into bacterial nitroreductases could lead to effective bioremediation strategies for soil and water contaminated with these substances. nih.govoup.com These enzymes can reduce the nitro groups, making the compounds less toxic and more amenable to further degradation. oup.com

Sustainable Synthesis: This involves not only the green chemistry principles mentioned earlier but also a holistic approach to resource management. This includes minimizing water usage, reducing energy consumption, and designing processes where by-products can be repurposed. researchgate.net

Table 4: Sustainable Methodologies for Polynitroaromatics

| Methodology | Description | Relevance to this compound |

|---|---|---|

| Bioremediation | Use of microorganisms or their enzymes to break down pollutants. nih.gov | Degradation of manufacturing waste and environmental contamination. |

| Mycoremediation | Use of fungi to degrade contaminants. nih.gov | A potential biological treatment for contaminated sites. |

| Green Synthesis | Application of green chemistry principles to reduce waste and hazard. researchgate.netiwu.edu | Development of cleaner and more efficient production methods. |

| Lifecycle Assessment | Analysis of the environmental impacts of a product from cradle to grave. | Guiding the development of more sustainable production and use protocols. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2',4,4',6,6'-Hexanitrobiphenyl, and how can purity be ensured during synthesis?

- Methodological Answer : The nitration of biphenyl derivatives typically employs mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–50°C). To ensure purity, fractional crystallization or column chromatography (silica gel, eluent: toluene/hexane) is recommended. Analytical standards for structurally similar compounds, such as hexachlorobiphenyls, highlight the importance of post-synthesis purification using preparative HPLC with UV detection .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : Combine spectroscopic methods:

- ¹H/¹³C NMR to confirm nitro group positions and aromatic proton environments.

- HPLC-UV/Vis (C18 column, acetonitrile/water mobile phase) for purity assessment, calibrated against certified reference materials (CRMs) like hexabromobiphenyl standards .

- Mass spectrometry (EI-MS) to verify molecular ion peaks and fragmentation patterns.

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber glass vials under inert gas (N₂/Ar) at –20°C. For solution-phase storage, use nonane or toluene-based solvents (10% v/v) to prevent hydrolysis or photodegradation, as demonstrated for halogenated biphenyl analogs .

Advanced Research Questions

Q. How can factorial design optimize nitration reaction conditions for higher yields and selectivity?

- Methodological Answer : Employ a 2³ factorial design to test variables:

- Factors : Temperature (25°C vs. 50°C), acid ratio (HNO₃/H₂SO₄), and reaction time (2h vs. 6h).

- Response Variables : Yield, byproduct formation (HPLC), and regioselectivity (NMR). Statistical analysis (ANOVA) identifies dominant factors, as outlined in pre-experimental design frameworks .

Q. What computational methods predict the thermal decomposition pathways of this compound?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G* level to model bond dissociation energies (BDEs) of nitro groups. Pair with COMSOL Multiphysics® for heat transfer simulations to predict critical temperatures for exothermic decomposition, aligning with AI-driven predictive models in chemical engineering .

Q. How can contradictions in reported thermal stability data be resolved?

- Methodological Answer : Conduct comparative DSC/TGA under standardized heating rates (e.g., 10°C/min in N₂). Cross-validate results with accelerated rate calorimetry (ARC) to detect autocatalytic behavior. Statistical meta-analysis of published datasets, accounting for instrumental variability (e.g., furnace calibration), can reconcile discrepancies .

Methodological Frameworks

Q. How to align experimental design with theoretical frameworks for mechanistic studies?

- Methodological Answer : Ground hypotheses in frontier molecular orbital (FMO) theory to explain regioselectivity. Link experimental kinetics (e.g., Arrhenius plots) to computational activation barriers (DFT), ensuring congruence between empirical data and theoretical predictions .

Q. What statistical approaches validate reproducibility in sensitivity testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.